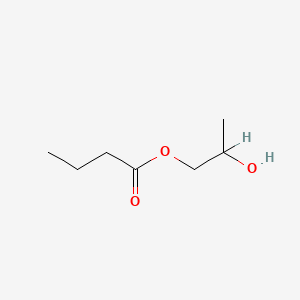

2-Hydroxypropyl butyrate

Description

2-Hydroxypropyl butyrate (CAS RN: 66470-91-5; EC No: 266-373-9) is a hydroxy ester synthesized via the reaction of aliphatic polyhydric alcohols with butyric acid derivatives. It is characterized by the molecular formula C₇H₁₄O₃, consisting of a propyl backbone with a hydroxyl group at the 2-position and a butyrate ester moiety. Key properties include a boiling point of 74–76°C at 1 mmHg and a synthesis yield of 64% under optimized conditions . This compound is used in polymer chemistry and material science, particularly in derivatives like cellulose acetate butyrate (CAB), where its ester groups influence structural ordering in thin films . Commercial suppliers list synonyms such as 1,2-Propanediol 1-butyrate and 2-Hydroxypropyl butanoate .

Properties

CAS No. |

29592-95-8 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2-hydroxypropyl butanoate |

InChI |

InChI=1S/C7H14O3/c1-3-4-7(9)10-5-6(2)8/h6,8H,3-5H2,1-2H3 |

InChI Key |

QXXGFEMAULVMST-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC(C)O |

density |

0.990-0.998 (20°) |

physical_description |

Clear colourless liquid; Mild fruity ethereal aroma |

solubility |

Slightly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Boiling Point Trends : 2-Hydroxypropyl butyrate has a higher boiling point than 2-hydroxyethyl butyrate due to its longer alkyl chain, but lower than 2,3-dihydroxypropyl butyrate, which benefits from additional hydroxyl group interactions .

Synthetic Efficiency : The yield of 2-hydroxypropyl butyrate (64%) is moderate compared to 2,3-dihydroxypropyl butyrate (69%), suggesting that additional hydroxyl groups may stabilize intermediates during synthesis .

Material Science Applications: Unlike BuPC, which exhibits cholesteric ordering in films, 2-hydroxypropyl butyrate itself is more commonly used as a monomer or plasticizer.

Functional Diversity: Menthyl butyrate (a cyclohexyl ester) and 2-hydroxypropyl heptanoate highlight the versatility of butyrate derivatives in non-polymeric applications, such as flavors or cosmetics .

Reactivity and Functional Group Analysis

- Ester Reactivity : 2-Hydroxypropyl butyrate’s hydroxyl group enhances nucleophilic reactivity, making it suitable for further functionalization (e.g., amidation or esterification). This contrasts with BuPC, where the hydroxyl groups are part of a cellulose backbone, limiting their accessibility .

- Hydrophilicity : Compared to 2-hydroxyethyl butyrate, the propyl backbone of 2-hydroxypropyl butyrate reduces water solubility, favoring organic-phase reactions.

Q & A

Q. What are the established synthetic pathways for 2-hydroxypropyl butyrate, and how do reaction conditions influence esterification efficiency?

- Methodological Answer : 2-Hydroxypropyl butyrate is synthesized via esterification of butyric acid with propylene glycol. Key factors include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) optimize yield .

- Molar ratios : A 1:2 molar ratio of butyric acid to propylene glycol minimizes unreacted substrates.

- Temperature control : Reactions at 60–80°C balance efficiency and thermal degradation .

- Purification : Vacuum distillation or column chromatography removes byproducts.

Table 1 : Synthetic Conditions Comparison

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 70 | 85 | 92 |

| Lipase B | 50 | 78 | 95 |

Q. Which analytical techniques are most reliable for characterizing 2-hydroxypropyl butyrate in complex mixtures?

- Methodological Answer :

- GC/MS : Identifies butyrate esters via retention time (RT: ~28.12 min) and mass fragments (m/z 71 for butyrate) .

- NMR : ¹H NMR confirms ester linkages (δ 4.1–4.3 ppm for –OCH₂–; δ 0.9–1.3 ppm for butyrate methyl) .

- FTIR : Peaks at 1730–1750 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C–O ester) validate structure .

Advanced Research Questions

Q. How does 2-hydroxypropyl butyrate interact with polymeric delivery systems, and what challenges arise in maintaining ester bond stability?

- Methodological Answer :

- Polymeric micelles : Block copolymers (e.g., poly(N-(2-hydroxypropyl) methacrylamide)) encapsulate butyrate via hydrophobic interactions. Stability depends on:

- pH sensitivity : Ester bonds hydrolyze in alkaline conditions (pH > 8), releasing butyrate .

- Kinetic studies : Monitor degradation using HPLC to track butyrate release rates .

- Challenges : Premature hydrolysis in the gastrointestinal tract limits bioavailability. Solutions include enteric coatings or crosslinked micelles .

Q. What contradictions exist in the literature regarding butyrate’s dual role in immune regulation and carcinogenesis?

- Methodological Answer :

- Pro-tumor effects : N-bis(2-hydroxypropyl)nitrosamine (DHPN), a nitrosamine derivative, induces thyroid/kidney tumors in rats at high doses (100–500 mg/kg) .

- Anti-inflammatory effects : Butyrate suppresses NF-κB signaling in immune cells (e.g., T-cells), reducing cytokines like TNF-α .

- Resolution : Dose and context matter. Low-dose butyrate (≤50 µM) promotes gut homeostasis, while chronic high doses (≥100 µM) may trigger oxidative stress .

Q. How can researchers design in vivo studies to evaluate tissue-specific butyrate distribution and metabolism?

- Methodological Answer :

- Radiolabeling : Use ¹⁴C-butyrate tracers to quantify uptake in gut, liver, and adipose tissue via scintillation counting .

- Metabolomics : LC-MS/MS detects butyrate metabolites (e.g., acetyl-CoA) in tissue homogenates .

- Model selection : Mice with gut microbiota depletion (antibiotic-treated) vs. wild-type controls clarify host-microbe contributions .

Data Contradiction Analysis

Q. Why do studies report conflicting results on butyrate’s impact on metabolic health?

- Methodological Answer :

- Variable models : Rodent studies show butyrate enhances insulin sensitivity, but human trials exhibit heterogeneity due to:

- Dose differences : 5–20 g/day in humans vs. 1–5% dietary intake in mice .

- Microbiome composition : Firmicutes/Bacteroidetes ratios influence butyrate production .

- Experimental design : Short-term vs. long-term supplementation alters outcomes. Standardized protocols (e.g., CONSORT guidelines) improve reproducibility .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.